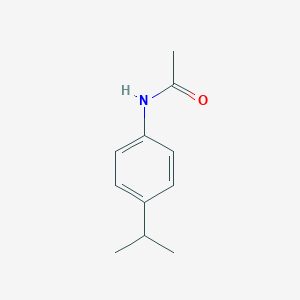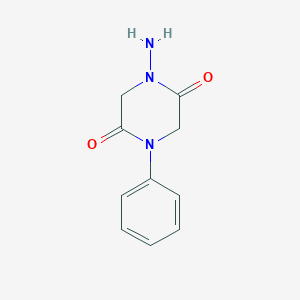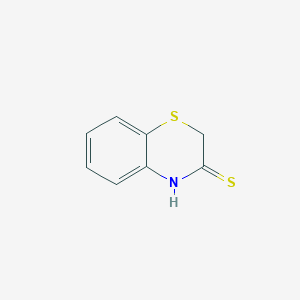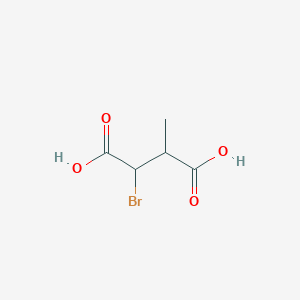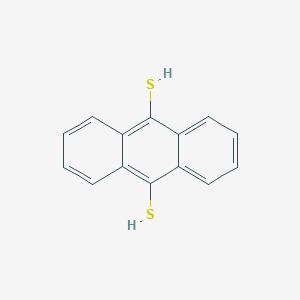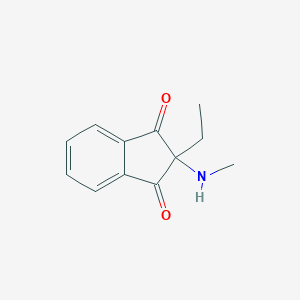
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-, also known as EMIDA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- may reduce inflammation and pain. 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemische Und Physiologische Effekte
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- inhibits the production of prostaglandins and reduces the expression of COX-2 in human cells. In vivo studies have shown that 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- reduces inflammation and pain in animal models of arthritis and neuropathic pain. 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has also been shown to have insecticidal properties, causing paralysis and death in insects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is its relatively simple synthesis method, which makes it easy to produce in large quantities. Another advantage is its potential applications in various fields, making it a versatile compound for scientific research. However, one limitation of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of studies on its long-term safety and toxicity.
Zukünftige Richtungen
There are several future directions for the study of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-. In medicine, further studies are needed to determine its efficacy and safety as a treatment for pain and inflammation-related disorders. In agriculture, further studies are needed to determine its efficacy and safety as a pesticide. In materials science, further studies are needed to explore its fluorescent properties and potential applications in the development of new materials. Additionally, further studies are needed to determine the long-term safety and toxicity of 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-.
Synthesemethoden
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- can be synthesized through a multi-step process starting from indene-1,3-dione. The first step involves the reduction of indene-1,3-dione with sodium borohydride to produce 1,3-dihydroindene-2,3-dione. The second step involves the reaction of 1,3-dihydroindene-2,3-dione with ethyl chloroformate to produce ethyl 2-(ethoxycarbonyl)-1,3-dihydroindene-2,3-dione. The final step involves the reaction of ethyl 2-(ethoxycarbonyl)-1,3-dihydroindene-2,3-dione with methylamine to produce 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)-.
Wissenschaftliche Forschungsanwendungen
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, 1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- has been shown to have fluorescent properties, making it a potential candidate for the development of new fluorescent materials.
Eigenschaften
CAS-Nummer |
20915-57-5 |
|---|---|
Produktname |
1H-Indene-1,3(2H)-dione, 2-ethyl-2-(methylamino)- |
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-ethyl-2-(methylamino)indene-1,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-3-12(13-2)10(14)8-6-4-5-7-9(8)11(12)15/h4-7,13H,3H2,1-2H3 |
InChI-Schlüssel |
LDYGJOOHMBDCHE-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
Kanonische SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)NC |
Andere CAS-Nummern |
20915-57-5 |
Verwandte CAS-Nummern |
23780-36-1 (hydrochloride) |
Synonyme |
2-ethyl-2-methylamino-1,3-indanedione hydrochloride methindione methindione hydrochloride methindione tosylate metindion |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



